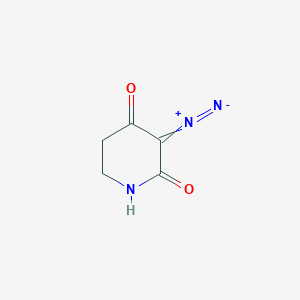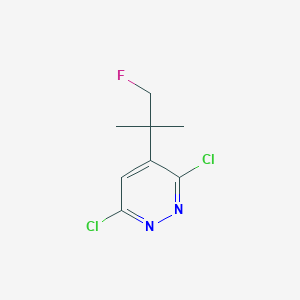![molecular formula C14H19NO B14322123 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol CAS No. 105886-85-9](/img/structure/B14322123.png)
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol is an organic compound that features a phenol group substituted with a cyclopentene ring and a dimethylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution on the Phenol Ring:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The phenol group could participate in hydrogen bonding, while the dimethylaminomethyl group might interact with biological targets through ionic or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopent-2-en-1-yl)phenol: Lacks the dimethylaminomethyl group.
2-[(Dimethylamino)methyl]phenol: Lacks the cyclopentene ring.
Uniqueness
The combination of the cyclopentene ring and the dimethylaminomethyl group on the phenol ring makes 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol unique, potentially offering distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
105886-85-9 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
4-cyclopent-2-en-1-yl-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19NO/c1-15(2)10-13-9-12(7-8-14(13)16)11-5-3-4-6-11/h3,5,7-9,11,16H,4,6,10H2,1-2H3 |
Clave InChI |
MIPYCVNBBMUWHK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1)C2CCC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


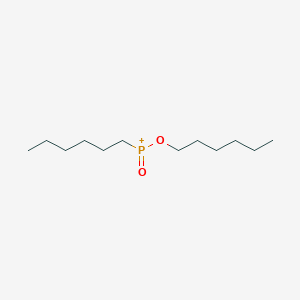

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
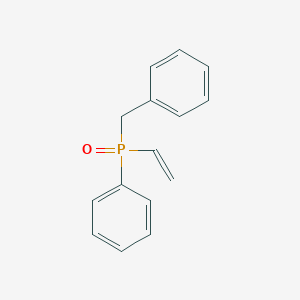

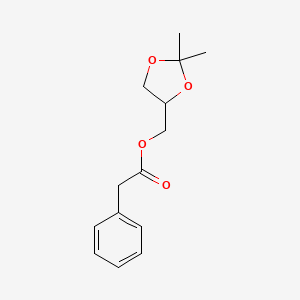

![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
